molecular formula C11H13Cl3N2O B2571660 (4S,5R)-4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride CAS No. 1807882-37-6

(4S,5R)-4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride

Cat. No. B2571660
CAS RN: 1807882-37-6
M. Wt: 295.59
InChI Key: IXPQYOQCRLDDDR-QLSWKGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5R)-4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride is a chemical compound that has been widely used in scientific research. It is also known as JNJ-7925476 and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used as an intermediate in chemical syntheses, demonstrating its importance in the development of novel chemical entities. Cheng Qing-fang (2005) detailed a synthesis method for a structurally similar compound, emphasizing the significance of specific substituents in the yield and purity of the final product, which can be critical for further research applications and large-scale production (Cheng Qing-fang, 2005).

Pharmacological Profiles

  • The compound has been investigated for its pharmacological properties. The study by Ogawa et al. (2002) on a structurally similar compound highlights the potential of such molecules in modulating serotonergic pathways, indicating its relevance in exploring novel therapeutic agents (Ogawa et al., 2002).

Versatility in Drug Synthesis

  • Huang et al. (1998) described a methodology for synthesizing variants of pyrrolidinones, showcasing the versatility of this compound class in drug development and its potential for creating a range of pharmacologically active agents (Huang et al., 1998).

Large-Scale Production and Stereoselective Processes

  • Han et al. (2007) discussed a large-scale, stereoselective process for synthesizing a compound with structural similarities, emphasizing the significance of chirality in pharmaceutical manufacturing and the need for efficient production methods for complex molecules (Han et al., 2007).

Molecular Docking and Structural Studies

  • Vanasundari et al. (2018) conducted molecular docking and structural studies on derivatives of the compound, highlighting its potential in inhibiting biological targets and paving the way for new drug discoveries (Vanasundari et al., 2018).

properties

IUPAC Name

(4S,5R)-4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O.ClH/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6;/h2-4,9,11H,5,14H2,1H3;1H/t9-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPQYOQCRLDDDR-QLSWKGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)N)C2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5R)-4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride

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